Gelusil

Description

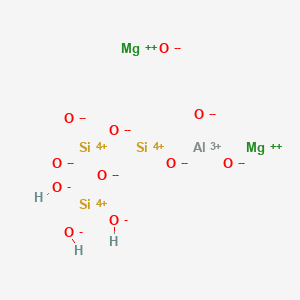

Structure

2D Structure

Properties

CAS No. |

8077-28-9 |

|---|---|

Molecular Formula |

AlH3Mg2O11Si3 |

Molecular Weight |

338.86 g/mol |

IUPAC Name |

aluminum;dimagnesium;oxygen(2-);silicon(4+);trihydroxide |

InChI |

InChI=1S/Al.2Mg.3H2O.8O.3Si/h;;;3*1H2;;;;;;;;;;;/q+3;2*+2;;;;8*-2;3*+4/p-3 |

InChI Key |

BKLKIJWIAKOKOV-UHFFFAOYSA-K |

SMILES |

[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Si+4].[Si+4].[Si+4] |

Canonical SMILES |

[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Si+4].[Si+4].[Si+4] |

Synonyms |

Gelusil |

Origin of Product |

United States |

Chemical Synthesis and Advanced Preparation Methodologies

Precipitation Chemistry of Aluminum Hydroxide (B78521)

Aluminum hydroxide can be synthesized by reacting aluminum salts with alkaline solutions, leading to the precipitation of Al(OH)₃. A common method involves the reaction of aluminum chloride with sodium hydroxide. ijera.com The formation of Al(OH)₃ from a solution containing Al³⁺ is dependent on the concentration of NaOH and Al³⁺. ijera.com Another process involves adding a non-powdered aluminum solid, such as aluminum ingots, to a hot water bath and then adding an alkaline-generating solid like sodium hydroxide or sodium carbonate. google.com The Bayer process, a primary method for producing alumina (B75360), also involves a precipitation stage where aluminum hydroxide crystallizes from a sodium aluminate solution. aqw.com.auresearchgate.net This process can involve reacting carbon dioxide with sodium aluminate or reacting sodium aluminate with water in the presence of aluminum hydroxide nucleation seeds. google.com

Control of Particle Morphology and Size during Precipitation

Controlling the morphology and size of aluminum hydroxide particles during precipitation is crucial as these properties influence the material's performance in various applications. The particle size distribution (PSD) of aluminum hydroxide precipitated in the Bayer process is of critical importance for downstream processing. aqw.com.au Factors influencing particle morphology and size include supersaturation, temperature, and the presence of additives or templates. aqw.com.augoogle.com

Studies have shown that varying reaction conditions can yield aluminum hydroxide with different morphologies and porosities. For instance, controlling parameters like concentration, temperature, dropping rate, and evaporation rate in the precipitation from an aqueous sodium aluminate solution can produce non-crystalline spherical particles or crystalline urchin-shaped hollow particles with a boehmite structure. bwise.kr Precipitation temperature can influence the phase of aluminum hydroxide crystals, with bayerite forming at 25°C and gibbsite forming between 50°C and 100°C. google.com

The agitation rate during precipitation can significantly affect the particle size of aluminum hydroxide. Higher agitation rates tend to produce smaller particles. ijera.com For example, in one study, increasing the agitation rate from 200 rpm to 10000 rpm resulted in a decrease in particle size from 3422 nm to 279 nm. ijera.com

| Agitation Rate (rpm) | Particle Size (nm) |

|---|---|

| 200 | 3422 |

| 5000 | 305 |

| 10000 | 279 |

The use of surfactants can also influence the morphology and dispersion of aluminum hydroxide nanoparticles synthesized via precipitation. nih.gov

Precipitation Chemistry of Magnesium Hydroxide

Magnesium hydroxide is commonly produced by the precipitation method, often from magnesium chloride contained in natural brine or seawater, using an alkaline solution as the precipitating agent. hep.com.cn Treating solutions of soluble magnesium salts with alkaline water induces the precipitation of solid Mg(OH)₂. wikipedia.org Industrially, Mg(OH)₂ is frequently produced by treating seawater with lime (Ca(OH)₂). wikipedia.org Other precipitating agents like NaOH and NH₄OH can also be used. wikipedia.orgresearchgate.net NaOH is considered a better precipitating agent compared to Ca(OH)₂ and NH₄OH due to higher recovery and purity rates, and its settling and filtration time can be improved at low temperatures and higher precipitate concentrations. wikipedia.org

Crystallization Kinetics and Growth Mechanisms

The precipitation of magnesium hydroxide is a reactive crystallization process involving phenomena such as mixing, chemical reaction, nucleation (homogeneous and heterogeneous), molecular growth, aggregation, and agglomeration. unipa.it The kinetics of magnesium hydroxide precipitation are influenced by factors like supersaturation, temperature, and reactant concentration. researchgate.netresearchgate.net

The crystallization rate increases with increasing concentration and temperature, affecting both nucleation and crystal growth. researchgate.netresearchgate.net The induction period of nucleation, the time between the formation of supersaturated solutions and the appearance of precipitate, decreases with increasing temperature and initial reagent concentration. researchgate.net The nucleation and crystal growth rates can often be represented by a first-order reaction equation. researchgate.net

In systems with very fast crystallization kinetics, mixing plays a crucial role in controlling the final particle characteristics, particularly the size distribution. unipa.it The supersaturation level in the system governs homogeneous primary nucleation, particle growth, and aggregation. unipa.it

Studies on the crystallization of magnesium hydroxide have utilized techniques like the constant composition method to study precipitation kinetics. dntb.gov.ua The effective kinetic order of the precipitation reaction can change with increasing magnesium hydroxide concentration. dntb.gov.ua

Impact of Impurities and Additives on Crystal Structure

The presence of impurities and additives can influence the crystal structure and morphology of magnesium hydroxide. Introducing organic additives or catalysts into the reaction system can increase the impurity concentration in the final sample. hep.com.cn However, additives like NaCl solution have been used as assistant additives to improve the crystallization behavior of magnesium hydroxide synthesized by direct precipitation. hep.com.cn

Surface modifiers or modifiers can be used to correct the level of magnesium hydroxide and improve its morphology. chemygostar.com Cationic modifiers and surfactants, such as trimethyl ammonium (B1175870) bromide (CTAB), can increase impurities during preparation. chemygostar.com

The hydrothermal medium, including the presence of substances like sodium hydroxide and sodium carbonate, plays a key role in the crystallization growth kinetics and the control of magnesium hydroxide morphology. rsc.org For example, increasing the concentration of NaOH in a hydrothermal system can lead to an increase in the average particle size and a decrease in the specific surface area of Mg(OH)₂. rsc.org

Hydrothermal and Solvothermal Chemical Synthesis Routes

Hydrothermal and solvothermal methods are advanced chemical synthesis routes that utilize reactions in solvents (water for hydrothermal, organic solvents for solvothermal) under high temperature and pressure conditions. These methods offer control over the size, shape, and structure of synthesized materials like aluminum hydroxide and magnesium hydroxide. acs.orgscientific.net

Hydrothermal synthesis has been used to prepare high purity aluminum trihydroxide in gibbsite form, although it was historically not considered practical for mass production due to high temperature and pressure requirements. google.com More recently, hydrothermal methods have been employed to synthesize porous aluminum hydroxide materials using templates like oleic acid and sodium oleate. functmaterials.org.ua The reaction temperature and time influence the porosity and specific surface area of the product. functmaterials.org.ua Hydrothermal processes can produce boehmite phase aluminum hydroxide. scientific.net Using aluminum hydroxide as a starting material in hydrothermal synthesis with additives like quick release powder and urea (B33335) can yield pseudo-boehmite with large pore volume and high specific surface area. google.com

Solvothermal synthesis involves using organic solvents instead of water and can result in alumina with different characteristics compared to those produced hydrothermally. researchgate.net This method can produce gibbsite phase aluminum hydroxide. scientific.net Solvothermal routes have been explored for the synthesis of aluminum hydroxide and alumina, involving transition reactions through dehydroxylation. researchgate.net

For magnesium hydroxide, hydrothermal reactions have been used to synthesize nanosized Mg(OH)₂ with controllable crystallite size, shape, and structure by selecting different solvents and reaction conditions. acs.org Various morphologies like rod-, tube-, needle-, or lamella-like nanocrystallines have been synthesized hydrothermally using different magnesium precursors and solvents. acs.orgrsc.orgresearchgate.net The hydrothermal aging reaction is important for achieving regular crystal morphology. researchgate.net Hydrothermal synthesis using sodium hydroxide and sodium carbonate as the hydrothermal medium has been shown to produce hexagonal magnesium hydroxide with well-defined morphology and high specific surface area. rsc.org

Solvothermal methods have also been successfully employed to synthesize magnesium hydroxide nanoparticles with tunable morphologies, such as fiber-like, sphere-like, and garland-like shapes, by manipulating reaction temperature and duration time. scientific.net Solvothermal synthesis using basic magnesium chloride as a precursor has yielded Mg(OH)₂ nanorods. tandfonline.com The use of ethylenediamine (B42938) as a solvent and the one-dimensional nanostructure of precursors are key factors in the solvothermal synthesis of Mg(OH)₂ nanotubes. psu.edu

Hydrothermal and solvothermal treatments, along with precipitation and microwave techniques, are dominant methods for producing nanostructured magnesium hydroxide with controlled size and morphology. nih.govrsc.org

Microwave-Assisted and Sonochemical Preparation Techniques

Microwave-assisted synthesis offers advantages such as rapid heating and shorter reaction times compared to conventional methods. Studies have explored its application in the preparation of magnesium hydroxide nanoparticles. One approach involves the reaction of magnesium sulfate (B86663) with sodium hydroxide in a microwave reactor, utilizing cetylmethylammonium bromide (CTAB) as a dispersant. This method, operating at 266 W for 10-15 minutes, has been shown to yield magnesium hydroxide nanosheets with a high surface area of 80.27 m²/g and particle sizes smaller than 5 nm sciepub.comresearchgate.netrsc.org. Another microwave-assisted synthesis route for fiber-like magnesium hydroxide nanoparticles involves the reaction of magnesium nitrate (B79036) and sodium hydroxide in an aqueous solution with low-power microwave irradiation (20 W, 2.45 GHz) for an extended period (5 days), resulting in fibers with diameters of approximately 20–40 nm and lengths of 100–150 nm rsc.org. Microwave-assisted solvothermal routes have also been employed, for instance, irradiating magnesium chloride hexahydrate, sodium hydroxide, and urea at 1000 W with a temperature limit of 220 °C for 30 minutes to produce hierarchical magnesium hydroxide structures with a spherical morphology composed of nanosheets rsc.org. Microwave heating has also been applied in the synthesis of aluminum hydroxide, such as in the hydrolysis of aluminum metal sheets, which yielded phase-pure boehmite particles in a shorter reaction time compared to normal hydrolysis scispace.com. Spherical and porous spherical nano-aluminum hydroxide has been synthesized from ammonium aluminum sulfate using microwave heating combined with the "coffee effect" phenomenon techniumscience.comneliti.com.

Sonochemical synthesis, utilizing ultrasonic irradiation, provides a facile method for preparing nanoparticles of both magnesium hydroxide and aluminum hydroxide. This technique relies on acoustic cavitation in water, creating unique conditions for chemical synthesis and nanostructuring nih.gov. Magnesium hydroxide nanostructures have been synthesized by the reaction of magnesium acetate (B1210297) with sodium hydroxide under sonochemical conditions. Parameters such as Mg²⁺ concentration, aging time, and ultrasonic power significantly influence the size, morphology, and growth of the final products capes.gov.brnih.gov. For the synthesis of aluminum hydroxide nanoparticles, sono-irradiation (100W) has been used during the addition of sodium hydroxide solution to an aluminum nitrate solution to achieve a pH of 11, resulting in nanoparticles with an average size less than 30 nm uts.edu.au. Sonochemical methods can achieve the synthesis of magnesium hydroxide without the need for additives or non-aqueous solvents, yielding nanosized brucite with distinct morphologies, including platelet-shaped particles nih.gov. The effect of ultrasound irradiation power on magnesium hydroxide nanoflakes synthesized from brine has been investigated, showing that increasing power from 100 to 350 W increased crystallite size from 21 to 27 nm and particle size from 80 to 140 nm, while decreasing the specific surface area researchgate.net.

Data on Sonochemical Synthesis Parameters and Particle Size:

| Compound | Precursors | Sonication Power | Sonication Time | Resulting Morphology | Particle Size / Crystallite Size |

| Aluminum Hydroxide | Al(NO₃)₃·6H₂O, NaOH | 100 W | Not specified | Nanoparticles | < 30 nm (average) |

| Magnesium Hydroxide | Mg(NO₃)₂·6H₂O, Ammonia | 100 W | 60 min | Precipitate | Not specified |

| Magnesium Hydroxide | Magnesium acetate, NaOH | Varied | Varied | Nanostructures | Influenced by parameters capes.gov.brnih.gov |

| Magnesium Hydroxide | Brine (MgCl₂), NaOH, PEG | 100 W | Not specified | Nanoflakes | 21 nm (crystallite), 80 nm (particle) researchgate.net |

| Magnesium Hydroxide | Brine (MgCl₂), NaOH, PEG | 200 W | Not specified | Nanoflakes | 24 nm (crystallite), 105 nm (particle) researchgate.net |

| Magnesium Hydroxide | Brine (MgCl₂), NaOH, PEG | 350 W | Not specified | Nanoflakes | 27 nm (crystallite), 140 nm (particle) researchgate.net |

| Magnesium Hydroxide | Pure Magnesium | Varied | Varied | Nanosized brucite | Nanosized, platelet-shaped nih.gov |

Sol-Gel Chemical Synthesis Approaches

The sol-gel method is a versatile technique for preparing metal oxides and hydroxides, often involving the formation of a hydroxide from a metal salt solution followed by decomposition or further processing. For aluminum hydroxide, inorganic aluminum salts such as aluminum sulfate, aluminum chloride, and aluminum nitrate have been used as precursors in sol-gel processes, often employing homogeneous precipitation methods with agents like urea pjsir.org. The choice of aluminum salt precursor can influence the properties of the resulting aluminum hydroxide and subsequent alumina, with aluminum nitrate suggested as potentially advantageous due to the ease of eliminating the nitrate ion during calcination pjsir.org. The structures obtained can range from fibrous gels to monosized spheres, including various crystalline and amorphous forms of aluminum trihydroxides (Al(OH)₃) and monohydroxides (AlOOH) pjsir.org. Highly crystalline Al(OH)₃ particles have been prepared by the sol-gel process of aluminum isopropoxide in a hydrophilic ionic liquid using NH₄OH as a catalyst oup.com. The hydrolysis of aluminum chloride has also been used for the preparation of aluminum hydroxide gels vedantu.com. The pH during hydrolysis significantly impacts the crystal morphology, surface area, pore volume, and pore size of aluminum hydroxide gels precipitated from solutions of aluminum sulfate and sodium sulfate scribd.com.

Magnesium hydroxide nanostructures have also been synthesized via sol-gel methods. A base-catalyzed sol-gel approach combined with a solvent-driven self-assembly process at low temperature has been used to create magnesium hydroxide nanostructures with controlled size and shape rsc.org. This method can produce highly nanoporous hexagonal nanoplates in certain solvent systems rsc.org. Magnesium oxide nanoparticles, which can be obtained by calcining magnesium hydroxide, have been synthesized by a sol-gel method using magnesium nitrate and sodium hydroxide at room temperature, yielding cubic-shaped nanoparticles with sizes in the range of 50-70 nm scientific.netresearchgate.net.

Data on Sol-Gel Synthesis Parameters and Outcomes:

| Compound | Precursors | Method/Conditions | Resulting Morphology/Phase | Key Findings |

| Aluminum Hydroxide | Aluminum salts (sulfate, chloride, nitrate) | Homogeneous precipitation with urea, 95°C | Al(OH)₃ and AlOOH | Precursor choice affects properties; nitrate may be advantageous pjsir.org |

| Aluminum Hydroxide | Aluminum isopropoxide | Sol-gel in ionic liquid, 30°C, NH₄OH catalyst | Highly crystalline Al(OH)₃ | Preparation in ionic liquid yields crystalline product oup.com |

| Aluminum Hydroxide | Aluminum chloride | Hydrolysis | Aluminum hydroxide gel | Method for gel preparation vedantu.com |

| Aluminum Hydroxide | Aluminum sulfate, Sodium sulfate | Hydrolysis with sodium carbonate, varied pH | Al(OH)₃ crystals, Na-Al hydroxide carbonate (at higher pH) | pH impacts crystal morphology, surface area, pore structure scribd.com |

| Magnesium Hydroxide | Not specified (base-catalyzed sol-gel) | Low temperature, solvent-driven self-assembly | Nanostructures (size/shape controlled), hexagonal nanoplates | Method for controlled morphology rsc.org |

| Magnesium Hydroxide | Magnesium nitrate, Sodium hydroxide | Sol-gel at room temperature, followed by annealing | Cubic MgO nanoparticles (after calcination) | Yields crystalline MgO nanoparticles scientific.netresearchgate.net |

Green Chemistry Methodologies for Hydroxide Production

Green chemistry approaches aim to minimize the environmental impact of chemical synthesis. In the context of hydroxide production, this involves using sustainable precursors, less hazardous solvents, and energy-efficient processes. For aluminum hydroxide, a green methodology has been developed for the facile synthesis of stabilized ultra-fine particles using L-arginine, an edible basic amino acid, to neutralize aluminum chloride jove.com. This method addresses agglomeration issues and produces a novel phase of ultra-fine aluminum hydroxide jove.com. Another green process focuses on the preparation of high-whiteness and ultrafine Al(OH)₃ powder from secondary aluminum dross, involving roasting and leaching to extract aluminum and sodium elements researchgate.net. The use of liquid metal reaction media, such as a room temperature alloy of gallium, has been explored as a green and sustainable method for synthesizing low-dimensional aluminum oxide hydroxide (boehmite) structures by exposing the melt to water uq.edu.auscispace.com. This process can yield atomically thin sheets or nanofibers with large surface areas, and the liquid metal solvent can be reused uq.edu.auscispace.com.

Green synthesis methods have also been applied to the production of magnesium hydroxide and magnesium oxide nanoparticles, often utilizing plant extracts or biological sources as reducing and stabilizing agents. Examples include the use of Olea europea leaf aqueous extract for the one-pot synthesis of magnesium hydroxide and magnesium oxide nanoparticles at ambient temperature madridge.orgresearchgate.net. Another study reported the green synthesis of magnesium oxide nanoparticles using Abrus precatorius bark extract, where hydroxyl and carbonyl groups in the extract acted as stabilizing and reducing substances nih.gov. Bacterial-mediated green synthesis of magnesium oxide nanoparticles using probiotic strain Lactobacillus gasseri has also been demonstrated, resulting in spherical nanoparticles with sizes in the range of 1–10 nm ekb.eg. These green synthesis routes offer alternatives to conventional physicochemical techniques and can yield nanoparticles with specific morphologies and properties researchgate.netanalis.com.my.

Data on Green Synthesis Approaches:

| Compound | Green Method/Materials | Key Features/Outcomes |

| Aluminum Hydroxide | L-arginine neutralization of AlCl₃ | Facile synthesis of stabilized ultra-fine particles, addresses agglomeration jove.com |

| Aluminum Hydroxide | From secondary aluminum dross | Preparation of high-whiteness and ultrafine powder, utilizes waste material researchgate.net |

| Aluminum Oxide Hydroxide (Boehmite) | Liquid metal (gallium alloy) reaction media with water | Synthesis of low-dimensional sheets/fibers, reusable solvent, high surface area uq.edu.auscispace.com |

| Magnesium Hydroxide / Magnesium Oxide | Olea europea leaf aqueous extract | One-pot synthesis at ambient temperature, yields nanoparticles madridge.orgresearchgate.net |

| Magnesium Oxide | Abrus precatorius bark extract | Uses plant extract as stabilizing/reducing agent, yields nanoparticles nih.gov |

| Magnesium Oxide | Probiotic strain Lactobacillus gasseri | Bacterial-mediated synthesis, yields spherical nanoparticles (1-10 nm) ekb.eg |

Crystallographic and Amorphous Structures

Polymorphism of Aluminum Hydroxide (B78521)

Aluminum hydroxide (Al(OH)₃) exhibits polymorphism, existing in several distinct crystalline forms. The four recognized polymorphs are gibbsite, bayerite, nordstrandite, and doyleite. wikipedia.orgwikipedia.org Gibbsite is the most prevalent naturally occurring polymorph, while bayerite, nordstrandite, and doyleite are rarer. wikipedia.orgwikipedia.orgdigitellinc.com These polymorphs are all based on layered structures of octahedral aluminum hydroxide units, with variations in the stacking sequence of these layers and the arrangement of hydrogen bonds between them. wikipedia.orgwikipedia.org Gibbsite and bayerite are monoclinic, while doyleite and nordstrandite are triclinic. wikipedia.orgacs.org

Crystal Lattice Parameters and Unit Cell Geometries

The different stacking arrangements in aluminum hydroxide polymorphs result in distinct crystal lattice parameters and unit cell geometries. Gibbsite, often designated as γ-Al(OH)₃ or sometimes α-Al(OH)₃, crystallizes in a monoclinic system with the space group P2₁/n. wikipedia.orgacs.orgscielo.br Reported lattice parameters for gibbsite vary slightly depending on the measurement or calculation method. wikipedia.orgresearchgate.net

Bayerite, often designated as α-Al(OH)₃ or sometimes β-alumina trihydrate, also crystallizes in a monoclinic system, specifically the P2₁/n space group, the same as gibbsite. acs.orgunito.it Despite sharing the same space group, bayerite and gibbsite differ in their stacking sequences and hydrogen bonding patterns. researchgate.netunito.it Bayerite has an ABAB stacking sequence of oxygen layers, while gibbsite has an ABBA sequence. researchgate.net Reported unit cell dimensions for bayerite show slight variations in literature. arizona.edu

Nordstrandite and doyleite are triclinic polymorphs with the space group P1. acs.org

Table 1 provides a summary of the crystal systems and space groups for the aluminum hydroxide polymorphs.

| Polymorph | Crystal System | Space Group |

| Gibbsite | Monoclinic | P2₁/n |

| Bayerite | Monoclinic | P2₁/n |

| Nordstrandite | Triclinic | P1 |

| Doyleite | Triclinic | P1 |

Phase Transitions and Chemical Transformation Pathways

Aluminum hydroxide polymorphs undergo phase transitions upon heating, ultimately transforming into various aluminum oxides. The thermal decomposition of gibbsite is a complex process involving successive stages of dehydration and dehydroxylation. mdpi.com This process can lead to the formation of intermediate metastable phases before reaching the stable anhydrous aluminum oxide, α-Al₂O₃ (corundum), at high temperatures (above 1100 °C). mdpi.com

Different heating rates and particle sizes of gibbsite can influence the transformation pathways and the resulting phases. upb.roiosrjournals.org For instance, under high heating rates, fine gibbsite particles may partially transform into an amorphous product (ρ-alumina). iosrjournals.org The thermal decomposition typically involves several stages with approximate temperature intervals. upb.ro

Phase transformations can also occur in aqueous solutions depending on factors like pH, temperature, and the presence of impurities. researchgate.netcambridge.org For example, the gibbsite structure tends to form at pH values below approximately 5.8, while bayerite precipitates at higher pH values, although bayerite may subsequently convert to nordstrandite, which is potentially the stable polymorph in alkaline solutions. cambridge.org Transformations between amorphous aluminum hydroxide nanoparticles, pseudoboehmite, bayerite, and gibbsite or boehmite have been observed under different alkaline and acidic conditions, often occurring via a dissolution-reprecipitation mechanism. acs.org

Crystal Structure of Magnesium Hydroxide (Brucite)

Magnesium hydroxide (Mg(OH)₂) exists naturally as the mineral brucite. wikipedia.orgnih.gov Brucite has a distinct layered crystal structure. wikipedia.orggalleries.com

Layered Hydroxide Structure and Interlayer Chemistry

Brucite crystallizes in a trigonal system with the space group P3m1. wikipedia.orgwikipedia.orgresearchgate.net Its structure is characterized by stacked sheets of magnesium hydroxide octahedra. galleries.comresearchgate.net Each magnesium ion (Mg²⁺) is octahedrally coordinated to six hydroxide groups (OH⁻). galleries.com These octahedra share edges to form neutral sheets. galleries.com The hydroxide groups are bonded to three magnesium ions. galleries.com The stacking of these neutral sheets along the c-axis, held together by weak residual bonds, results in the layered structure and contributes to brucite's perfect basal cleavage. wikipedia.orggalleries.com

In layered double hydroxides (LDHs), which have a structure derived from brucite, some divalent cations (like Mg²⁺) in the brucite-like layers are substituted by trivalent cations (like Al³⁺). wikipedia.orgrsc.orgrruff.info This substitution creates a net positive charge on the hydroxide layers. rsc.orgrruff.infopsu.edu This positive charge is balanced by interlayer anions and water molecules located in the space between the positively charged layers. rsc.orgrruff.infopsu.edu The interlayer species are often loosely bound and can be exchanged. rruff.info The interlayer spacing in LDHs can vary depending on the nature of the intercalated anions. rruff.info

Defect Chemistry and Non-Stoichiometry within the Lattice

While ideal brucite has the stoichiometric formula Mg(OH)₂, defect chemistry and non-stoichiometry can occur within its lattice, particularly in the context of layered double hydroxides where cation substitution takes place. In LDHs, the substitution of Mg²⁺ by Al³⁺ introduces a positive charge imbalance within the brucite-like layer, which is compensated by the incorporation of anions in the interlayer space. rsc.orgrruff.infopsu.edu This substitution represents a form of non-stoichiometry within the cation layers relative to the ideal brucite structure. The distribution of Mg and Al within the octahedral sheets can also exhibit ordering, leading to superstructures. researchgate.net Defect chemistry can also involve variations in the interlayer composition, including the presence of different anions and varying amounts of water molecules, and potential disorder within the interlayer space. psu.eduresearchgate.net

Structural Characterization of Amorphous Forms

In addition to their crystalline polymorphs, aluminum hydroxide and magnesium hydroxide, or mixtures thereof, can exist in amorphous or poorly crystalline forms. science.govmdpi.comuiowa.edudovepress.comnih.gov Amorphous forms lack long-range atomic ordering, making their structural characterization more challenging compared to crystalline materials. uiowa.edu Techniques like X-ray diffraction (XRD) show broad-hump spectra without sharp peaks for amorphous materials. dovepress.com

The disordered structure of amorphous aluminum hydroxide can arise from the precipitation of condensed aggregates of Al(III) ions. mdpi.com The short-range order in amorphous precipitates can vary depending on synthesis conditions. mdpi.com Amorphous aluminum hydroxide may contain structural elements similar to initial crystalline forms like gibbsite but with a composition closer to alumina (B75360). mdpi.com Amorphous aluminum compounds can be formed through various methods, including precipitation and thermal decomposition of aluminum salts. mdpi.comkpfu.ru The thermal decomposition of amorphous aluminum compounds can lead to the formation of amorphous alumina. kpfu.ru

Amorphous forms of aluminum hydroxide have been characterized using techniques such as pair distribution function analysis of high energy X-ray scattering data, which probes short-range ordering. uiowa.edu Studies have investigated the structural similarities between amorphous aluminum oxyhydroxide and synthetic nanoclusters. uiowa.edu

In mixed aluminum and magnesium hydroxide antacids, amorphous phases, such as amorphous aluminum hydroxide, have been observed alongside crystalline components like hydrotalcite and magnesium hydroxycarbonate or carbonate. nih.gov The presence and characteristics of these amorphous phases can influence the properties of the final product.

Table 2 summarizes some characteristics of amorphous aluminum hydroxide.

| Characteristic | Description |

| Long-range order | Absent |

| X-ray Diffraction | Broad-hump spectra, no sharp peaks |

| Formation | Precipitation of condensed aggregates, thermal decomposition |

| Short-range order | Varies with conditions, can resemble crystalline precursors |

| Composition | Can be closer to alumina than stoichiometric hydroxide |

| Characterization Methods | Pair Distribution Function analysis, FTIR, NMR, SEM, EDX, TG-DSC, DLS, XRD |

Influence of Synthesis Conditions on Crystal and Amorphous Phases

The synthesis of aluminum hydroxide (Al(OH)₃) and magnesium hydroxide (Mg(OH)₂) can yield various crystalline polymorphs and amorphous phases, depending critically on the reaction parameters. These parameters include pH, temperature, reactant concentration, aging time, and the presence of additives or impurities.

Aluminum Hydroxide

Aluminum hydroxide exists in several crystalline forms, including gibbsite (γ-Al(OH)₃), bayerite (α-Al(OH)₃), nordstrandite, and the related aluminum oxide hydroxide, boehmite (γ-AlOOH) wikipedia.org. Amorphous aluminum hydroxide is also commonly formed during synthesis, particularly under rapid precipitation or specific pH conditions mdpi.comresearchgate.netresearchgate.net.

Influence of pH: The pH of the synthesis medium is a primary factor governing the phase of aluminum hydroxide. At low pH values (typically below 7), amorphous aluminum hydroxide is often the initial precipitate mdpi.comresearchgate.net. As the pH increases, crystalline phases begin to form. Boehmite (γ-AlOOH) is reported to form around pH 7, while bayerite (α-Al(OH)₃) is favored in the pH range of 8 to 11 researchgate.net. Gibbsite (γ-Al(OH)₃) can also form at higher pH values and is generally considered the most stable form under normal conditions wikipedia.orgatamankimya.com. Studies have shown that increasing the pH from 3 to 12 can lead to the formation of amorphous, boehmite, and bayerite phases sequentially researchgate.net.

Influence of Temperature: Temperature plays a significant role in the crystallization and transformation of aluminum hydroxide phases. Higher temperatures generally favor the formation of more ordered crystalline structures. For instance, aging amorphous precipitates at elevated temperatures can induce crystallization capes.gov.br. The formation of gibbsite is favored at temperatures between 50°C and 100°C, while boehmite can be obtained at higher temperatures, around 98°C or above 150°C depending on the method researchgate.netscielo.br. Thermal treatment of amorphous aluminum hydroxide at temperatures above 400°C can lead to its transformation into amorphous alumina, which then crystallizes into γ-Al₂O₃ at higher temperatures (above 700-800°C) mdpi.comresearchgate.net.

Influence of Reactant Concentration and Aging Time: Reactant concentration and aging time also impact the crystallinity and phase composition. Rapid precipitation, often associated with higher concentrations or faster addition of reagents, tends to yield amorphous or poorly crystalline products researchgate.netusgs.gov. Aging of amorphous precipitates over time, especially at controlled temperatures, allows for the rearrangement of the disordered structure into more stable crystalline forms like bayerite or pseudoboehmite capes.gov.brresearchgate.net. The duration of hydrothermal processing can also increase the crystal size of pseudoboehmite formed from amorphous gels mdpi.com.

Influence of Anions: The presence of different anions from the aluminum salts and bases used in synthesis can influence the resulting polymorphs. For example, sulfate (B86663) ions have been observed to have a notable influence on the precipitation of aluminum oxyhydroxides, sometimes leading to the formation of amorphous gels that crystallize into pseudoboehmite upon aging capes.gov.br.

Magnesium Hydroxide

Magnesium hydroxide (Mg(OH)₂) primarily exists in the brucite crystal structure rsc.org. However, amorphous magnesium hydroxide can also be formed depending on the synthesis conditions.

Influence of pH: High pH environments, typically achieved by using strong bases like sodium hydroxide, are conducive to the precipitation of magnesium hydroxide uliege.be. The pH level during synthesis can influence the nucleation and growth process, affecting the morphology and agglomeration of particles uliege.be.

Influence of Temperature: Synthesis temperature has a strong influence on the morphology, particle size, agglomeration level, and crystallographic structure of magnesium hydroxide journalssystem.comresearchgate.net. Higher temperatures can lead to increased crystallinity and faster crystal growth with defined hexagonal morphologies researchgate.net. Hydrothermal aging treatments at elevated temperatures (e.g., 80°C) have been shown to be important for obtaining magnesium hydroxide with regular crystal morphology researchgate.net.

Influence of Reactant Concentration and Aging Time: Similar to aluminum hydroxide, the concentration of precursors and the aging time affect the crystallization of magnesium hydroxide researchgate.net. High supersaturation levels, potentially caused by excess hydroxyl ions, can lead to fast nucleation and agglomeration uliege.be. Prolonging the reaction time can improve the crystalline degree of magnesium hydroxide particles journalssystem.comresearchgate.net.

Influence of Additives and Impurities: The presence of additives, such as surfactants or polymers (e.g., PEG), can influence the morphology and dispersion of magnesium hydroxide nanoparticles rsc.orgnih.gov. Impurities or doping ions (e.g., Cu, Ni, Ca, Co) can also affect the crystalline lattice and the degree of crystallinity, sometimes leading to more amorphous compounds or changes in morphology aip.orgmdpi.commdpi.com. The chemical nature of the counter-ion in the magnesium salt precursor can also impact the synthesis outcome uliege.be.

Co-precipitation of Aluminum and Magnesium Hydroxides

When aluminum hydroxide and magnesium hydroxide are co-precipitated, as is the case in some Gelusil formulations, the synthesis conditions influence the formation of both individual hydroxides and potentially mixed phases like layered double hydroxides (LDHs), also known as hydrotalcite-like compounds researchgate.netmdpi.com.

Influence of pH and Concentration: Precise pH control is crucial during co-precipitation to ensure homogeneous cation precipitation and control the resulting phases researchgate.net. The concentration of the precursor solutions also plays a role in the nucleation and growth mechanisms researchgate.netacs.org.

Influence of Precipitation Kinetics: The kinetics of precipitation, governed by factors like concentration, mixing, and temperature, modulate particle morphology. Slow nucleation can favor the formation of more ordered crystalline structures, while rapid precipitation may result in metastable nanoparticles or amorphous phases researchgate.net.

Formation Mechanism: The formation of layered double hydroxides during co-precipitation often involves the initial formation of amorphous aluminum hydroxide and magnesium hydroxide, followed by the incorporation of metal ions and anions into a layered structure, with hydrothermal treatment sometimes used to promote crystallization acs.orgresearchgate.net.

The ability to control the synthesis conditions allows for tailoring the crystalline and amorphous content of aluminum and magnesium hydroxides, which in turn influences their physical and chemical properties relevant to their use as antacids, such as reactivity, surface area, and texture.

Data Tables

Based on the research findings, the following tables illustrate the influence of selected synthesis conditions on the phase composition of aluminum hydroxide and magnesium hydroxide.

Table 1: Influence of pH on Aluminum Hydroxide Phase (Chemical Precipitation)

| pH Range | Dominant Phase(s) | Notes | Source |

| < 7 | Amorphous Al(OH)₃ | Initial precipitate, low pH and temperature | mdpi.comresearchgate.net |

| ~7 | Boehmite (γ-AlOOH) | Forms with increasing temperature and pH | researchgate.net |

| 8 - 11 | Bayerite (α-Al(OH)₃) | More crystalline products | researchgate.net |

| Higher | Gibbsite (γ-Al(OH)₃) | More stable form, often with aging | wikipedia.orgresearchgate.net |

Table 2: Influence of Temperature on Aluminum Hydroxide Phase Transformation

| Temperature Range (°C) | Transformation/Resulting Phase(s) | Initial Phase | Source |

| Ambient - ~100 | Crystallization to Bayerite/Gibbsite (with aging) | Amorphous | researchgate.netgoogle.com |

| ~50 - 100 | Formation of Gibbsite | Solution | scielo.brgoogle.com |

| ~98 - >150 | Formation of Boehmite | Solution | researchgate.netscielo.br |

| > 400 | Transformation to Amorphous Al₂O₃ | Amorphous | mdpi.comresearchgate.net |

| > 700 - 800 | Crystallization to γ-Al₂O₃ | Amorphous Al₂O₃ | researchgate.net |

| > 900 | Transformation to χ-Al₂O₃ | Amorphous Component | mdpi.com |

Table 3: Influence of Synthesis Conditions on Magnesium Hydroxide Characteristics

| Condition | Parameter Variation | Observed Effect on Mg(OH)₂ | Source |

| Temperature | Increase | Increased crystallinity, faster crystal growth, hexagonal morphology | journalssystem.comresearchgate.net |

| Reaction Time | Prolongation | Improved crystalline degree | journalssystem.comresearchgate.net |

| Hydrothermal Aging | Applied (e.g., 80°C) | Formation of regular crystal morphology (flaky hexagonal) | researchgate.net |

| Presence of Additives | Surfactants/Polymers | Influence on morphology and dispersion | rsc.orgnih.gov |

| Presence of Doping Ions | Co, Ni, Ca | Affects crystalline lattice, can increase apparent density, sometimes more amorphous | mdpi.commdpi.com |

| Chemical Nature of Base | NaOH vs. others | Influences pH and potentially particle morphology | uliege.be |

These tables highlight the complex interplay of synthesis parameters in determining the solid-state structure of the aluminum and magnesium hydroxide components found in this compound.

Fundamental Chemical Reactivity and Dissolution Kinetics

Acid-Base Chemical Equilibrium and Neutralization Stoichiometry

Aluminum hydroxide (B78521) and magnesium hydroxide are weak bases that react with hydrochloric acid to form water and a salt. The general acid-base neutralization reaction involves the combination of hydroxide ions (OH⁻) with hydrogen ions (H⁺) from the acid to form water (H₂O).

The balanced chemical equations for the neutralization reactions with hydrochloric acid are as follows:

Magnesium Hydroxide: Mg(OH)₂(s) + 2HCl(aq) → MgCl₂(aq) + 2H₂O(l) quora.comquora.com

Aluminum Hydroxide: Al(OH)₃(s) + 3HCl(aq) → AlCl₃(aq) + 3H₂O(l) quora.comquora.com

These stoichiometric relationships indicate that one mole of magnesium hydroxide can neutralize two moles of HCl, while one mole of aluminum hydroxide can neutralize three moles of HCl quora.comvaia.com. On a per gram basis, aluminum hydroxide neutralizes more acid than magnesium hydroxide due to its lower molar mass relative to the number of hydroxide ions it can provide for neutralization vaia.com. The molecular weight of Al(OH)₃ is approximately 78 g/mol , and Mg(OH)₂ is approximately 58.3 g/mol quora.comfishersci.co.uk.

Based on stoichiometry, 78 g of Al(OH)₃ neutralizes 3 moles of HCl (approx. 3 * 36.5 g/mol = 109.5 g). quora.com 58.3 g of Mg(OH)₂ neutralizes 2 moles of HCl (approx. 2 * 36.5 g/mol = 73 g). quora.com

This translates to approximately 0.038 moles of HCl neutralized per gram of Al(OH)₃ and 0.034 moles of HCl neutralized per gram of Mg(OH)₂. vaia.com

| Compound | Formula | Molar Mass ( g/mol ) | Moles of HCl Neutralized per Mole | Grams of HCl Neutralized per Gram |

| Aluminum Hydroxide | Al(OH)₃ | ~78 | 3 | ~1.40 |

| Magnesium Hydroxide | Mg(OH)₂ | ~58.3 | 2 | ~1.25 |

Note: Grams of HCl neutralized per gram are calculated based on the stoichiometric ratios and molar masses.

Protonation Mechanisms of Hydroxide Species

The neutralization reaction involves the protonation of the hydroxide ions from the metal hydroxides by the hydrogen ions from the acid. For solid metal hydroxides like Al(OH)₃ and Mg(OH)₂, this process occurs at the solid-liquid interface as the compounds dissolve.

In the case of magnesium hydroxide, the dissolution and neutralization involve the reaction of Mg(OH)₂ with protons (H⁺) from the acidic solution. Studies on magnesium hydroxide dissolution suggest that the process can involve the protonation of surface hydroxide groups. psu.eduresearchgate.net The protonation of a hydroxide anion bridging two divalent magnesium cations in water has been investigated, showing that the transfer of protons can be a slow event due to the decreased proton affinity of the bridging hydroxide. nih.govacs.org This suggests that the protonation step at the surface of the solid Mg(OH)₂ particles is a key part of the dissolution and neutralization mechanism.

Aluminum hydroxide is amphoteric, meaning it can react with both acids and bases. researchgate.netpatsnap.com In acidic conditions, the hydroxide groups on the surface of the aluminum hydroxide particles are protonated by the surrounding hydrogen ions. This protonation facilitates the detachment of aluminum species from the solid phase into the solution. researchgate.netnih.gov The formation of surface reactive sites by hydroxyl group protonation is considered a fast initial step in the dissolution mechanism of layered double hydroxides containing aluminum and magnesium. nih.gov

Thermodynamics of Acid Neutralization Reactions

The neutralization of a strong acid by a strong base is an exothermic reaction, releasing heat. While aluminum hydroxide and magnesium hydroxide are weak bases due to their low solubility, their reactions with a strong acid like HCl are still exothermic processes. The heat of neutralization is the change in enthalpy that occurs when one equivalent of an acid and one equivalent of a base react to form water and a salt.

Dissolution Kinetics in Aqueous and Acidic Media

The rate at which aluminum hydroxide and magnesium hydroxide neutralize gastric acid is dependent on their dissolution kinetics. Since these compounds are sparingly soluble, the rate at which they dissolve and expose hydroxide ions to the acidic environment is crucial for their effectiveness as antacids.

Surface Reaction-Limited Dissolution Processes

In some cases, the dissolution rate of metal hydroxides can be limited by the rate of the chemical reaction occurring at the surface of the solid particle. This involves steps like the adsorption of protons onto the surface, the breaking of metal-hydroxide bonds, and the detachment of hydrated metal ions and water molecules into the solution.

Studies on the dissolution of natural brucite (Mg(OH)₂) suggest that its dissolution can be limited by a surface reaction requiring protons. psu.edu The direct removal of Mg²⁺ and OH⁻ ions from the crystal lattice into solution appears to be slow. psu.edu Similarly, the dissolution of aluminum hydroxides in acidic media can be limited by the transition of complexes formed on the surface from the solid phase into the solution. researchgate.netscribd.com At pH 3–6, the dissolution of amorphous hydrous aluminum oxide films is controlled by a surface process, specifically the rate of detachment of surface complexes. researchgate.net

Diffusion-Limited Dissolution Processes

In other scenarios, the dissolution rate can be limited by the diffusion of reactants to the solid surface or the diffusion of dissolved products away from the surface. This is particularly relevant for finely crystalline or high-surface-area materials where the surface reaction is relatively fast.

Finely crystalline magnesium hydroxide appears to dissolve at a rate limited by the diffusion of protons to the surface or the diffusion of dissolved species away. psu.edu When a salt film precipitates on a corroding surface, it can lead to diffusion-limited dissolution because it restricts the transport of species to and from the surface. arxiv.org While this example pertains to metal corrosion, the principle of diffusion limitation applies to the dissolution of sparingly soluble solids where a saturated layer of dissolved products can form near the surface, hindering further dissolution unless these products diffuse away.

Factors Influencing Dissolution Rate (e.g., Surface Area, pH, Ionic Strength)

Several factors significantly influence the dissolution rate of aluminum hydroxide and magnesium hydroxide in aqueous and acidic media:

Surface Area: A larger surface area of the solid particles provides more sites for the dissolution reaction to occur, thus increasing the dissolution rate. This is why antacids are often formulated as fine powders or chewable tablets that break down into smaller particles, increasing the effective surface area.

pH: The pH of the surrounding medium has a profound effect on the dissolution rate. In acidic conditions (low pH), the higher concentration of protons drives the neutralization and dissolution reactions. researchgate.net The dissolution rate of magnesium hydroxide increases with decreasing pH. researchgate.net Aluminum hydroxide dissolution is also highly dependent on pH, dissolving in acidic solutions. researchgate.netresearchgate.net

Ionic Strength: The ionic strength of the solution can influence solubility and dissolution rates by affecting the activity of ions in solution and potentially altering the surface chemistry of the solid. For aluminum hydroxide (boehmite), increasing ionic strength can shift the solubility minimum to higher pH and increase solubility in acidic solutions. osti.gov

Temperature: Higher temperatures generally increase the rate of chemical reactions, including dissolution processes, due to increased kinetic energy of the molecules. The dissolution rate constant of magnesium hydroxide has been shown to increase with temperature. researchgate.net

Crystallinity and Particle Morphology: The crystalline form and morphology of the solid particles can affect their dissolution rate. Different crystalline phases of aluminum hydroxide (e.g., gibbsite, boehmite) can have different dissolution behaviors. researchgate.netosti.gov Natural brucite crystals may dissolve via a surface reaction, while less perfect Mg(OH)₂ might be diffusion-limited. psu.edu

Presence of Other Ions/Substances: Other substances in the solution, such as organic ligands or other ions, can influence dissolution by forming complexes with the metal ions or adsorbing onto the surface. researchgate.netwingoil.com

Understanding these factors is critical for predicting and controlling the performance of aluminum hydroxide and magnesium hydroxide as antacids, as their ability to effectively neutralize gastric acid is directly linked to the rate at which they dissolve and react in the stomach's acidic environment.

Hydrothermal Stability and Chemical Decomposition Pathways

The chemical compounds commonly found in Gelusil, primarily aluminum hydroxide (Al(OH)₃) and magnesium hydroxide (Mg(OH)₂), exhibit distinct behaviors under hydrothermal conditions and undergo specific decomposition pathways upon heating.

Aluminum hydroxide, which exists in several polymorphic forms including gibbsite, bayerite, and nordstrandite, as well as amorphous phases, undergoes thermal decomposition through a series of dehydroxylation steps, ultimately leading to the formation of alumina (B75360) (Al₂O₃). The specific pathway and the intermediate transition alumina phases (such as boehmite, gamma, delta, theta, and chi, kappa aluminas) are influenced by factors such as the initial polymorph, particle size, morphology, and synthesis conditions researchgate.netresearchgate.net.

For crystalline aluminum hydroxides like gibbsite, the removal of hydroxyl groups typically occurs in two main steps. The first major dehydroxylation peak for phases like gibbsite and bayerite is observed between 280°C and 400°C, leading to the formation of gamma-AlO(OH) (gamma-boehmite). A second, minor dehydroxylation peak for gamma-boehmite occurs between 500°C and 540°C, forming lambda-Al₂O₃. researchgate.net. Amorphous aluminum hydroxide can transform into amorphous alumina at temperatures above 400°C, which remains stable up to 750°C before crystallizing into gamma-Al₂O₃ mdpi.com. The transition temperature to the final stable alpha-Al₂O₃ phase can be as low as 500°C under certain conditions, such as starting from gelatinous aluminum chloride hydroxide with a high hydrolysis ratio researchgate.net.

Magnesium hydroxide (Mg(OH)₂), also known as brucite in its mineral form, decomposes endothermically upon heating to form magnesium oxide (MgO) and water. This decomposition typically occurs at higher temperatures compared to the initial dehydroxylation of aluminum hydroxide. The decomposition temperature of magnesium hydroxide is approximately 300–330°C, which is about 100°C higher than that of aluminum hydroxide mdpi.com. Studies on the thermal degradation of magnesium hydroxide obtained from seawater have identified multiple degradation stages based on thermogravimetric analysis researchgate.net. The crystalline lattice of brucite is believed to be retained in defective magnesium oxide formed at temperatures up to approximately 500°C acs.org.

The hydrothermal synthesis of layered double hydroxides (LDHs) containing magnesium and aluminum involves reactions at temperatures above 373 K in a pressured autoclave or at lower temperatures followed by aging. mdpi.com.

Chemical Interactions with Coexisting Ions and Organic Species in Solution

Aluminum hydroxide and magnesium hydroxide exhibit distinct chemical interactions with various coexisting ions and organic species in aqueous solutions, significantly influencing their solubility and reactivity.

Aluminum hydroxide is known to be amphoteric, meaning it can react with both acids and bases. In acidic solutions, it dissolves to form aluminum ions (Al³⁺). In basic solutions, it can react to form soluble complex ions, such as the tetrahydroxoaluminate ion, Al(OH)₄⁻. This complex ion formation increases the solubility of aluminum hydroxide in strongly alkaline conditions vaia.comallen.in. The solubility of aluminum hydroxide is also affected by the presence of other ions. For instance, in alkaline suspensions of nano-gibbsite, the presence of nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) ions has been shown to enhance aluminum solubility due to specific ion-ion interactions, including contact ion pairing between Al(OH)₄⁻ and Na⁺, and interactions between Al(OH)₄⁻ and NO₂⁻/NO₃⁻ rsc.org.

Organic species can also significantly influence the behavior of aluminum in solution. Many naturally occurring organic compounds can form complexes with aluminum. The presence of organic matter in natural water can lead to significantly higher aluminum concentrations than predicted by solubility data for inorganic aluminum species alone due to the formation of these organic complexes usgs.govusgs.gov. For example, the organic flavone (B191248) compound quercetin (B1663063) can inhibit the polymerization of aluminum hydroxide and the precipitation of gibbsite by forming complexes with aluminum usgs.gov. Studies using techniques like HPLC and IC have investigated the interactions of aluminum with various organic acids such as citric, malic, oxalic, and fulvic acids. Oxalic acid and fulvic acid have shown strong effects on aluminum speciation, forming multiple types of complexes, while citric acid had a rather weak effect and malic acid showed no significant effect at low pH researchgate.net. These formed complexes can be stable even at low pH researchgate.net.

Magnesium hydroxide has low solubility in water byjus.com. However, it can react with acids to form soluble magnesium salts unacademy.com. The interaction of magnesium hydroxide with coexisting ions in solution is relevant in various applications, including wastewater treatment. Studies on the removal of lead(II) ions from aqueous solutions using magnesium hydroxide particles with different morphologies have shown that other coexisting ions such as Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ can have an inhibitory effect on lead removal due to competitive adsorption for binding sites on the magnesium hydroxide surface rsc.org. The adsorption process involves complex physical and chemical interactions, including electrostatic interactions, ligand exchange, ion exchange, and Lewis acid-base interactions rsc.org. Magnesium hydroxide can also interact with organic compounds. For example, it is used in the production of magnesium distearate through the reaction with stearic acid atamankimya.com. In organic synthesis, magnesium hydroxide can act as a base to facilitate reactions like nucleophilic substitution fiveable.me.

The presence of coexisting ions can also influence the formation and properties of magnesium hydroxide. For instance, the synthesis of magnesium hydroxide from seawater involves the precipitation of magnesium ions with calcium hydroxide, where the relative solubilities play a role garrisonminerals.com.

Data Table: Thermal Decomposition Characteristics

| Compound | Initial Decomposition Temperature (°C) | Major Decomposition Product | Notes | Source |

| Aluminum Hydroxide | 230 (begins) | Water vapor | Loses 35.4% of original mass as water vapor. | nih.gov |

| Aluminum Hydroxide | 280-400 | Gamma-boehmite (γ-AlO(OH)) | Dehydroxylation of crystalline phases (gibbsite, bayerite, nordstrandite). | researchgate.net |

| Gamma-Boehmite | 500-540 | Lambda-Al₂O₃ | Second dehydroxylation step. | researchgate.net |

| Amorphous Al(OH)₃ | > 400 | Amorphous Al₂O₃ | Stable up to 750°C. | mdpi.com |

| Magnesium Hydroxide | 300-330 | Magnesium Oxide (MgO) | Endothermic decomposition. | mdpi.com |

| Hexagonal Plate Mg(OH)₂ | 344.50 (T₅%) | MgO | T₅% and Tmax (372.50°C) can be influenced by morphology and particle size. | rsc.org |

Surface Chemistry and Colloidal Science of Hydroxide Suspensions

Surface Charge Characteristics and Isoelectric Point Determination

The surface charge of hydroxide (B78521) particles in suspension arises from the dissociation of surface hydroxyl groups and the adsorption of ions from the surrounding solution. This surface charge is highly dependent on the pH of the medium. For aluminum hydroxide, which is amphoteric, the surface charge can be positive in acidic conditions and negative in alkaline conditions. The isoelectric point (IEP) is the pH at which the net surface charge of the particles is zero.

Aluminum hydroxide is reported to have an isoelectric point around pH 11.4. nih.gov At pH values below the IEP, the surface tends to be positively charged, while at pH values above the IEP, it becomes negatively charged. nih.gov The presence of specifically adsorbed anions, such as carbonate, can significantly influence the zero point of charge (ZPC) of aluminum hydroxide. researchgate.net The ZPC of carbonate-containing aluminum hydroxide gels has been shown to decrease with an increased carbonate-to-aluminum molar ratio. researchgate.net This suggests that carbonate ions occupying potential determining sites on the particle surface are in equilibrium with carbonate/bicarbonate ions in solution, and factors affecting this equilibrium will impact the IEP and consequently the physical properties of the suspension. researchgate.net

Magnesium hydroxide, Mg(OH)₂, is a basic compound and its aqueous slurry typically exhibits a pH in the range of 9.5-10.5. nih.gov While a specific isoelectric point for magnesium hydroxide is not as commonly cited as for aluminum hydroxide in the provided results, its basic nature suggests that its surface would likely carry a positive charge in neutral or slightly alkaline conditions, becoming less positive or even negative at very high pH values. Studies on the adsorption of organic anions on magnesium hydroxide at pH 11.2 indicate the presence of a positive charge on the particle surface at this pH. onu.edu.ua

The surface charge characteristics and the IEP are critical for understanding particle interactions, as electrostatic repulsion between similarly charged particles contributes to suspension stability and prevents aggregation and sedimentation. researchgate.net

Adsorption Phenomena on Hydroxide Surfaces

The surfaces of aluminum hydroxide and magnesium hydroxide particles possess a significant capacity for adsorption, which plays a crucial role in their behavior in suspension and their interactions with other substances. This adsorption can involve water molecules, solvent components, ions, and organic species.

Adsorption of Water Molecules and Solvent Effects

Hydroxide surfaces, particularly aluminum hydroxide, readily adsorb water molecules. Aluminum hydroxide forms loose aggregates due to coordinated water. nih.gov The interaction with water is a fundamental aspect of the colloidal behavior of these suspensions. The specific surface area of the hydroxide particles influences their adsorption capacity for water and other molecules. For example, the specific surface area of a commercial aluminum hydroxide-based adjuvant was determined to be 514 m²/g. nih.gov An enhanced specific surface area can lead to increased adsorption capacity. nih.gov

Solvent effects, particularly the presence of water, are integral to the formation and properties of these hydroxide suspensions. The hydration of magnesium oxide is a common method for preparing magnesium hydroxide suspensions. rsc.org The interaction between the solid hydroxide particles and the aqueous medium dictates the suspension's stability and rheological behavior.

Chemical Adsorption of Ions and Organic Species

The charged surfaces of aluminum hydroxide and magnesium hydroxide can adsorb various ions and organic species from solution through electrostatic interactions and potentially chemical bonding.

Aluminum hydroxide, with its pH-dependent surface charge, can adsorb negatively charged antigens effectively at physiological pH (around 5.0 – 7.0) where its surface is positive. nih.govspipharma.com The adsorption capacity is influenced by both surface area and surface charge. nih.govspipharma.com Different adsorbabilities observed with aluminum adjuvants have been linked to differences in their surface charges and the charges of the substances being adsorbed. nih.gov

Magnesium hydroxide has been studied for its adsorption capabilities regarding dyes from aqueous solutions. onu.edu.ua The adsorption of acid and direct dyes on magnesium hydroxide has been shown to occur through electrostatic attraction between the organic anions of the dyes and the positive charge present on the surface of the precipitated magnesium hydroxide at alkaline pH. onu.edu.ua Magnesium hydroxide precipitated from magnesium sulfate (B86663) solutions exhibited higher adsorption characteristics for these dyes compared to that precipitated from magnesium chloride solutions. onu.edu.ua This suggests that the source of the magnesium hydroxide and the presence of other ions can influence its adsorption properties. The adsorption of fatty acids at the magnesium hydroxide surface has also been investigated, showing that fatty acids can replace adsorbed water molecules and that chemical reaction contributes to the adsorption process. researchgate.netresearchgate.net

Rheological Properties of Hydroxide Suspensions

The rheological properties of hydroxide suspensions, such as viscosity and thixotropy, are crucial for their handling, storage, and performance. These properties are influenced by factors including solid loading, particle size, particle interactions, and the presence of additives.

Viscosity and Shear-Thinning Behavior

Suspensions of aluminum hydroxide and magnesium hydroxide typically exhibit non-Newtonian flow behavior, particularly shear-thinning. Shear-thinning, or pseudoplasticity, is characterized by a decrease in viscosity with increasing shear rate. This behavior is advantageous in many applications as it allows the suspension to flow more easily under stress (like pouring or pumping) and thicken when at rest, which helps prevent sedimentation.

Aluminum hydroxide suspensions are available in various grades with differing viscosities. elementis.comspipharma.commarcordev.comparchem.com Some formulations are highly viscous and yield thick, creamy products without additional thickeners, while lower viscosity grades may require suspending agents to achieve appropriate thickness. spipharma.commarcordev.com The viscosity of aluminum hydroxide suspensions is related to factors such as concentration and particle characteristics. nih.gov For example, a 6.1% Al(OH)₃ suspension of one grade showed a Brookfield viscosity between 500 and 2500 mPa·s, while a 14.5-16.8% Al(OH)₃ paste had low viscosity and good flow characteristics. elementis.comparchem.com Highly concentrated suspensions (24.5-27.5% Al(OH)₃) can be pumpable gels. elementis.com

Magnesium hydroxide suspensions also exhibit shear-thinning behavior. rsc.orgup.ac.zafrontiersin.org Concentrated magnesium hydroxide aqueous slurries with over 60% solids by weight can have viscosities under 1000 cP. mixers.com The viscosity of magnesium hydroxide suspensions is influenced by solid loading, dispersant dosage, shear rate, temperature, and ionic strength. rsc.orgresearchgate.net Increasing solid loading generally increases apparent viscosity. researchgate.net The addition of dispersants, such as sodium polyacrylate, can significantly decrease the apparent viscosity of concentrated magnesium hydroxide suspensions. rsc.orgresearchgate.net Shear-thinning behavior has been observed even at relatively low solid phase volume fractions (0.10 to 0.12) for magnesium hydroxide slurries. up.ac.za

The viscosity of magnesium hydroxide suspensions can range widely depending on concentration and formulation, from 50 to 400 cP for a stabilized suspension with 51-62% solids, and potentially up to 10,000 cP or higher for suspensions with over 35% solids without sufficient stabilization. google.comgoogle.com

Here is a table summarizing some viscosity data:

| Compound | Concentration (% w/w) | Viscosity (mPa·s or cP) | Shear Rate (s⁻¹) | Notes | Source |

| Aluminum Hydroxide | 6.1 | 500 - 2500 | 12 | Brookfield LV, Spindle 2 | elementis.com |

| Aluminum Hydroxide | 6.1 | 30 - 130 | 60 | Brookfield LV, Spindle 2 | elementis.com |

| Aluminum Hydroxide | 19.1 - 20.6 | max 5000 | 12 | Brookfield LV, Spindle 3 | elementis.com |

| Aluminum Hydroxide | 24.5 - 27.5 | Not specified | Not specified | Pumpable gel, thixotropic | elementis.com |

| Aluminum Hydroxide | 10 (in water) | ~100 (sheared) | Not specified | Thixotropic gel, liquefies on shaking | google.com |

| Aluminum Hydroxide | 10 (in water) | ~10,000 (at rest) | Not specified | Thixotropic gel, sets up on standing | google.com |

| Magnesium Hydroxide | >60 | <1000 | Not specified | Concentrated aqueous slurry | mixers.com |

| Magnesium Hydroxide | 51 - 62 | 50 - 400 | Not specified | Long-term stabilized suspension | google.com |

| Magnesium Hydroxide | ~55 | ~100 | Not specified | Stabilized suspension | google.com |

| Magnesium Hydroxide | 35 - 60 | up to 10,000 | Not specified | Fluid aqueous suspension with surfactant | google.com |

| Magnesium Hydroxide | 25 (solids) | Much higher than water | 1 | Slurry in white oil, shear-thinning | up.ac.za |

| Magnesium Hydroxide | 25 (solids) | ~3.0 (relative) | 1000 | Slurry in white oil, shear-thinning | up.ac.za |

Thixotropy and Rheopexy Mechanisms

Thixotropy is a time-dependent shear-thinning behavior where the viscosity decreases under constant shear stress or shear rate and gradually recovers when the stress is removed. google.comtandfonline.com This property is highly desirable for suspensions as it allows for easy pouring after shaking and maintains the dispersed state of particles when at rest, preventing settling and hard cake formation. google.com

Aluminum hydroxide gels can exhibit thixotropic properties. elementis.comgoogle.comgoogle.com Highly concentrated aluminum hydroxide suspensions are described as pumpable gels with thixotropic properties that contribute to their stability against sedimentation. elementis.com A thixotropic aluminum hydroxide chloride composition showed a significant decrease in viscosity upon shaking, from around 10,000 cP to about 100 cP, and regained its high viscosity upon standing. google.com The formation of a thixotropic gel in a mixture containing aluminum hydroxide and magnesium phosphate (B84403) upon heating and subsequent cooling has also been observed. google.com

Magnesium hydroxide suspensions can also be thixotropic. google.comjournaljammr.comcabidigitallibrary.org A stable, thixotropic concentrated magnesium hydroxide formulation can be prepared through a specific order of adding components, including a stabilizing or thixotropy producing agent like citric acid, which surprisingly increases viscosity to a gel-like consistency before thinning. google.com Thixotropy in magnesium hydroxide suspensions is influenced by factors such as the presence and concentration of suspending agents and electrolytes like NaCl. journaljammr.comcabidigitallibrary.org The area of the hysteresis loop in rheograms is used to quantify thixotropy, representing the breakdown and rebuilding of the suspension structure. cabidigitallibrary.org A good suspension is generally considered to have significant pseudoplastic behavior with some degree of thixotropy. cabidigitallibrary.org

Rheopexy, in contrast to thixotropy, is a time-dependent shear-thickening behavior where viscosity increases under shear. While shear-thinning and thixotropy are commonly observed in aluminum and magnesium hydroxide suspensions, rheopexy is less frequently reported for these specific systems in the provided search results. However, studies on mixed hydroxide systems, such as magnesium-aluminum hydroxide-montmorillonite suspensions, have noted complex thixotropic behavior that can include aspects of both thinning and thickening depending on conditions and electrolyte presence. tandfonline.comtandfonline.com An anomalous electrorheological behavior showing a decrease in viscosity at higher shear rates under an electric field was observed in magnesium hydroxide suspensions in silicone oil, which was attributed to the rearrangement of scaled particles. aip.orgaip.org

The thixotropic nature of these hydroxide suspensions is a key factor in achieving stable formulations that resist sedimentation and are easily redispersible upon shaking. google.com

Colloidal Stability and Aggregation Dynamics

The colloidal stability of aluminum hydroxide and magnesium hydroxide suspensions is a crucial factor influencing their physical properties, such as sedimentation rate and ease of redispersion. In a stable suspension, particles remain dispersed for extended periods, minimizing sedimentation and preventing the formation of hard cakes that are difficult to resuspend. Conversely, instability leads to aggregation and settling.

Various factors influence the colloidal stability and aggregation dynamics of these hydroxide suspensions, including particle size, surface charge, the presence of electrolytes, and the addition of stabilizing or flocculating agents. Aluminum hydroxide particles, for example, can form porous agglomerates in aqueous colloidal suspensions, typically in the size range of 1–20 µm. mdpi.com Reducing particle size can potentially enhance stability. hawaii.edunih.gov

Dispersion and Flocculation Chemical Control

Controlling the dispersion and flocculation of hydroxide particles is essential for achieving desired suspension properties. Dispersion involves keeping particles separated, while flocculation promotes the formation of loose aggregates (flocs) that settle more rapidly but are easily redispersed. Controlled flocculation is often desired in pharmaceutical suspensions to prevent hard caking. cabidigitallibrary.orgphiladelphia.edu.jo

Chemical control of dispersion and flocculation can be achieved through the addition of various agents:

Dispersants: These agents, often polyelectrolytes, adsorb onto the particle surface, increasing electrostatic repulsion (via charge repulsion) or providing steric hindrance, thus promoting dispersion. acs.orgresearchgate.netgoogle.comresearchgate.net For magnesium hydroxide suspensions, sodium polyacrylate (NaPA) has been shown to be an effective dispersant, significantly decreasing apparent viscosity and improving stability at sufficient dosages. acs.orgresearchgate.netresearchgate.net The optimal dosage of dispersant is critical; insufficient or excessive concentrations can lead to flocculation. rsc.org Ammonium (B1175870) polyacrylate (NH4PA) has been found to improve the dispersion of aluminum hydroxide-coated particles. researchgate.net

Flocculating Agents: These agents promote aggregation by reducing electrostatic repulsion (e.g., electrolytes like NaCl) or by bridging between particles (e.g., some polymers). cabidigitallibrary.orgphiladelphia.edu.jomdpi.com Electrolytes like NaCl can act as flocculating agents in magnesium hydroxide suspensions, affecting their rheological behavior and sedimentation volume. cabidigitallibrary.orgjournaljammr.com The bridging effect of hydroxy complexes can also cause flocculation. mdpi.com

Suspending Agents: Polymers like carboxymethyl cellulose (B213188) (CMC), tragacanth, and magnesium aluminum silicate (B1173343) (Veegum), alone or in combination, are used as structural vehicles to enhance the physical stability and rheological behavior of hydroxide suspensions, often leading to pseudoplastic behavior with thixotropy. cabidigitallibrary.orgphiladelphia.edu.jojournaljammr.com Combinations of suspending agents have been shown to provide better physical stability and higher sedimentation volume compared to individual agents. cabidigitallibrary.orgjournaljammr.com

Research has investigated the effect of various dispersants and flocculants on the rheological properties and stability of magnesium hydroxide and aluminum hydroxide suspensions. For example, studies on magnesium hydroxide suspensions with sodium polyacrylate have shown that increasing dispersant dosage decreases viscosity and sedimentation height, with an optimal dosage for stability. researchgate.netrsc.org The molecular weight of the polyelectrolyte can also influence its effectiveness, particularly at higher solid loadings. acs.orgresearchgate.net

The presence of ions can significantly impact the stability of these suspensions. Mg²⁺ ions have been shown to destabilize magnesium hydroxide suspensions more dramatically than K⁺ ions due to stronger screening effects and complexation with carboxyl groups of dispersants. acs.orgresearchgate.net

Table 1: Effect of Dispersant (NaPA) Dosage on Apparent Viscosity and Sedimentation Height of Mg(OH)₂ Suspensions (Illustrative based on findings in researchgate.netrsc.org)

| NaPA Dosage (wt%) | Apparent Viscosity (cP) | Sedimentation Height |

| Low | High | High |

| Optimal | Low | Low |

| Excessive | Increased | Flocculation |

Note: Specific values are illustrative and depend on particle characteristics and suspension concentration.

Zeta Potential Measurements and Electrokinetic Phenomena

Zeta potential is a key indicator of colloidal stability, representing the electrical potential at the slipping plane of a particle in suspension. It reflects the effective surface charge and the extent of the electrical double layer surrounding the particle. A higher absolute zeta potential (either positive or negative) generally indicates greater electrostatic repulsion between particles, leading to better colloidal stability. acs.orghawaii.eduresearchgate.net

Aluminum hydroxide suspensions typically have positive zeta potential values in the absence of certain adsorbed species, with an isoelectric point (IEP) around pH 9–10. researchgate.netmdpi.com The zeta potential of aluminum hydroxide nanoparticles has been reported to be around +43 ± 7.6 mV, decreasing upon adsorption of proteins. tandfonline.com The stability of aluminum hydroxide precipitates can be observed in the pH range of 5–6. researchgate.net

Magnesium hydroxide also exhibits a pH-dependent zeta potential. The zero point of charge (ZPC) for magnesium hydroxide is approximately 10.8. nih.gov Below this pH, the zeta potential is positive. nih.gov Increasing the hydroxide ion concentration or pH can lead to charge inversion, with the largest negative zeta potential attained around pH 11.5. nih.gov Bare magnesium hydroxide nanoparticles have been reported to have an average zeta potential of +30 ± 6 mV. nih.gov Surface functionalization can significantly improve the dispersible properties and colloidal stability, as seen with magnesium hydroxide nanoparticles functionalized with 3-aminopropyltriethoxysilane (B1664141) (APTES), which showed improved stability in physiological media. acs.orgnih.gov

Electrokinetic phenomena encompass a family of effects arising from the interaction between electric fields and fluid flow in systems containing charged particles or surfaces. ethz.ch These include electrophoresis (movement of charged particles in an electric field) and electroosmosis (movement of fluid relative to a charged surface in an electric field). Zeta potential measurements are based on electrophoretic mobility. mdpi.comnih.gov

The zeta potential of aluminum hydroxide and magnesium hydroxide particles is influenced by factors such as pH, ionic strength, and the presence of adsorbed species. researchgate.netmdpi.comresearchgate.net For aluminum hydroxides (gibbsite and bayerite), the zeta potential decreases with increasing ionic strength due to counterion screening of the surface charge. mdpi.com Adsorption of anions, such as arsenate, shifts the zeta potential to more negative values. mdpi.com

Studies on magnesium hydroxide have also investigated its electrokinetic behavior as a function of potential-determining ions, specifically magnesium and hydroxide ions (or pH). nih.gov The addition of magnesium nitrate (B79036) to magnesium hydroxide suspensions increased the positive zeta potential and lowered the pH. nih.gov

Table 2: Isoelectric Point (IEP) / Zero Point of Charge (ZPC) for Aluminum Hydroxide and Magnesium Hydroxide

| Compound | IEP / ZPC Range | Reference |

| Aluminum Hydroxide | pH 9–10 | researchgate.netmdpi.com |

| Magnesium Hydroxide | pH ~10.8 | nih.gov |

Controlling the zeta potential through chemical additives is a key strategy for managing colloidal stability. By adjusting pH or adding charged polymers or surfactants, the electrostatic repulsion between particles can be modulated to favor either dispersion or controlled flocculation. philadelphia.edu.jo

Advanced Analytical Chemistry Techniques for Characterization

Spectroscopic Characterization

Spectroscopic methods probe the interaction of electromagnetic radiation with the sample, yielding information about molecular vibrations, electronic transitions, and nuclear environments.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of compounds like aluminum hydroxide (B78521) and magnesium hydroxide. These techniques can identify the presence of hydroxide groups and potentially distinguish between different hydrated forms or crystalline phases. For instance, IR spectra can show broad absorption bands related to the hydroxyl stretching vibrations in aluminum hydroxide. scribd.com Changes in the position and intensity of these bands can indicate different environments for the hydroxyl groups, such as those in amorphous or crystalline phases. scribd.com Raman spectroscopy can also be used to characterize hydrotalcite-like materials, which are related in structure to magnesium-aluminum layered double hydroxides. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁷Al NMR)